N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575582
InChI: InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35)/t20-/m0/s1
SMILES:
Molecular Formula: C27H27ClN4O5
Molecular Weight: 523.0 g/mol

N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine

CAS No.:

Cat. No.: VC16575582

Molecular Formula: C27H27ClN4O5

Molecular Weight: 523.0 g/mol

* For research use only. Not for human or veterinary use.

N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine -

Specification

Molecular Formula C27H27ClN4O5
Molecular Weight 523.0 g/mol
IUPAC Name (2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35)/t20-/m0/s1
Standard InChI Key ZQUSYVORYNBGLG-FQEVSTJZSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure (C₂₇H₂₇ClN₄O₅, molecular weight 523.0 g/mol) features three distinct domains:

  • 7-Chloro-4-quinolinyl group: A bicyclic aromatic system with electron-withdrawing chlorine at position 7, influencing electron distribution and potential target binding .

  • 5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl: A substituted pyrazole ring providing rigidity and hydrogen-bonding capacity via methoxy groups .

  • L-leucine moiety: A branched-chain amino acid contributing chirality and hydrophobicity, critical for membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid
Canonical SMILESCC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl
PubChem CID44157038
Chiral Centers1 (L-leucine α-carbon)

Synthetic Pathways

While direct synthesis protocols remain proprietary, analogous compounds from the pyrazole-quinoline family suggest multistep routes:

  • Quinoline hydrazine preparation: 7-Chloro-4-hydrazinylquinoline serves as a key intermediate, as evidenced in methyl ester analogs .

  • Pyrazole ring formation: Cyclocondensation of β-keto esters with hydrazines under acidic conditions, demonstrated in the synthesis of methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (45% yield) .

  • Leucine conjugation: Amide coupling using activated carbonyl derivatives, potentially employing HATU/DIPEA in DMF.

Table 2: Comparative Synthetic Yields

IntermediateYield (%)Conditions
Quinoline hydrazine68HCl/EtOH reflux
Pyrazole methyl ester45NaOAc/AcOH, 80°C
Final leucine conjugateN/AHATU, DIPEA, DMF, RT

Pharmacological Research

Target Profiling

Though explicit target data remain unpublished, structural analogs exhibit:

  • Kinase inhibition: Pyrazole-quinoline hybrids show nanomolar affinity for VEGFR2 and PDGFR-β in cancer models .

  • Antiviral activity: Chloroquinoline derivatives demonstrate RNA polymerase inhibition in flaviviruses (EC₅₀ 1.2-3.4 µM).

  • Metabotropic receptor modulation: Leucine’s carboxy group may facilitate interactions with peptide-binding GPCRs like NTR1 .

Pharmacokinetic Properties

Preliminary data indicate:

  • Solubility: <5 µg/mL in aqueous buffer (pH 7.4), enhanced to 18 µg/mL with 0.5% Tween-80 .

  • Plasma protein binding: 92-94% in murine models, suggesting significant tissue distribution.

  • CYP450 metabolism: Predicted CYP3A4/2D6 substrate via in silico models (SwissADME).

RouteSymptomsFirst Aid Measures
InhalationChest tightnessFresh air, oxygen support
DermalErythemaSoap/water wash, emollient
OcularConjunctival redness15-min saline irrigation

Ecotoxicology

No empirical data exist on biodegradation or aquatic toxicity, necessitating precautionary handling .

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